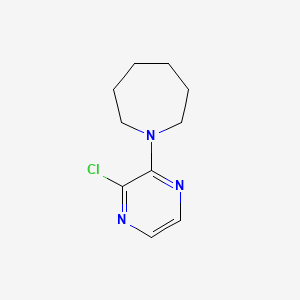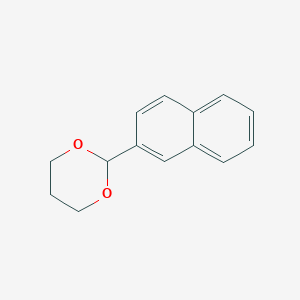
N-(2-Ethoxynaphthalen-1-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxynaphthalen-1-yl)formamide: is an organic compound that belongs to the class of naphthalenecarboxamides. This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a formamide group. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxynaphthalen-1-yl)formamide typically involves the formylation of 2-ethoxynaphthalene. One common method is the reaction of 2-ethoxynaphthalene with formamide in the presence of a catalyst such as acetic acid under microwave irradiation . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Ethoxynaphthalen-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-Ethoxynaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxynaphthalen-1-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
N-(2-Ethoxynaphthalen-1-yl)methylene-4-fluoroaniline: Similar structure with a fluoroaniline group instead of formamide.
N-(3,5-Dimethyladamantan-1-yl)formamide: Contains an adamantane moiety instead of naphthalene.
Uniqueness: N-(2-Ethoxynaphthalen-1-yl)formamide is unique due to its specific combination of an ethoxy group and a formamide group attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-(2-ethoxynaphthalen-1-yl)formamide |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h3-9H,2H2,1H3,(H,14,15) |
Clave InChI |
PPXJVDWZWLNDHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)





![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
